3(2H)-Pyridazinone, 6-(bromomethyl)-
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral data.Scientific Research Applications
Synthesis and Structural Modification
Pyridazinone derivatives serve as scaffolds for synthesizing polysubstituted systems, which are crucial in drug discovery and agrochemical development. Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one for creating a variety of disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology allows for the regioselective synthesis of polyfunctional systems, which may have significant applications in the drug discovery arena (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, showcasing its structure through spectroscopic studies and theoretical calculations. This work highlights the versatility of pyridazinone compounds in structural and functional modifications for potential applications (Kalai, Karrouchi, Baydere, Daoui, Allali, Dege, Benchat, & Brandán, 2021).
Biological Applications
Pyridazinone derivatives have shown promise in various biological applications. For instance, Alonazy et al. (2009) synthesized a series of pyridazinone derivatives and evaluated their antimicrobial activities, although the results were predominantly negative, suggesting specificity in biological activity that could lead to targeted therapeutic applications (Alonazy, Al-Hazimi, & Korraa, 2009).
Moreover, Asif (2012) discussed the significant role of pyridazinone and phthalazine derivatives in medicinal chemistry, emphasizing their diverse pharmacological properties due to the nitrogen atom-containing heterocyclic structure. This structural feature makes them valuable for the development of new pharmacologically active compounds (Asif, 2012).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.
properties
IUPAC Name |
3-(bromomethyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLDQHWBWAMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.